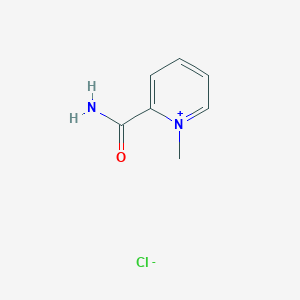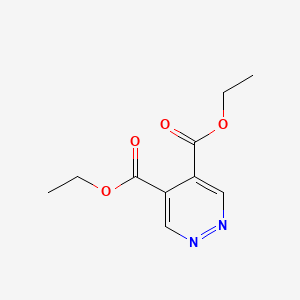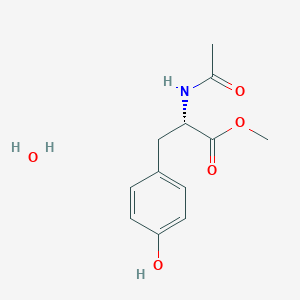
Meridianin D
Overview
Description
Meridianin D is a member of the meridianin family, which comprises indole alkaloids derived from Antarctic tunicates. These compounds exhibit diverse pharmacological activities and have garnered significant interest in drug research and development . The basic structure of meridianins features a brominated and/or hydroxylated indole framework linked to a 2-aminopyrimidine moiety at the C-3 position (see Figure 1 below).
Figure 1. Structures of meridianin A–H.
2.
Synthesis Analysis
Researchers have synthesized a series of meridianin derivatives . These derivatives are modifications of the natural meridianin scaffold, aiming to enhance their properties or develop novel bioactivities .
3.
Molecular Structure Analysis
The core structure of meridianin D consists of an indole heterocycle linked to a 2-aminopyrimidine group. The presence of bromine and hydroxyl groups contributes to its unique properties .
5.
Physical And Chemical Properties Analysis
Scientific Research Applications
Neuroprotective Agents and Dyrk1A Inhibition
- Meridianin derivatives have been identified as potent inhibitors of Dyrk1A, a kinase with a significant role in neuronal development and adult brain physiology. Elevated Dyrk1A levels are linked with neurodegenerative diseases and mental retardation in Down syndrome. Studies have shown that certain Meridianin derivatives display neuroprotection against glutamate-induced neurotoxicity and inhibit other kinases like Dyrk2 and Dyrk3 (Yadav et al., 2015).
Anti-Cancer Activity
- Meridianin C has demonstrated significant anti-tumor effects on various human tongue cancer cells. It inhibits the growth of aggressive cancer cell lines like YD-10B through mechanisms like macropinocytosis and down-regulation of Dickkopf-related protein-3 (Park et al., 2018).
- Indolylpyrimidines, analogues of Meridianin D, have been synthesized for their antitumor activity. These analogues have shown cytotoxicity against cancer cell lines like MCF7 and HeLa (Radwan & El-Sherbiny, 2007).
Antibiofilm Activity
- Meridianin D analogues have been found to exhibit antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and increase the efficacy of colistin in Gram-negative bacteria (Huggins et al., 2018). Additionally, they show similar antibiofilm properties against Mycobacterium smegmatis (Brackett et al., 2020).
Antimalarial and Antitubercular Activities
- Some derivatives of Meridianin have demonstrated promising antimalarial activity against Plasmodium falciparum strains and antitubercular activity against Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases (Yadav et al., 2015).
Treatment of Alzheimer’s Disease
- Meridianins have shown potential as therapeutic agents for Alzheimer's disease due to their role as GSK3β inhibitors. Research indicates that direct administration of Meridianins in an Alzheimer's mouse model resulted in improvements in cognitive functions and reduction of neuroinflammatory processes (Rodríguez-Urgellés et al., 2022).
Inhibition of Adipogenesis
- Meridianin C derivatives have been explored for their effects on adipogenesis, with some compounds demonstrating strong inhibition of lipid accumulation during the differentiation of preadipocytes into adipocytes (Park et al., 2014).
Mechanism of Action
properties
IUPAC Name |
4-(6-bromo-1H-indol-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-7-1-2-8-9(6-16-11(8)5-7)10-3-4-15-12(14)17-10/h1-6,16H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYLWZBNRFLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328011 | |
| Record name | Meridianin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meridianin D | |
CAS RN |
213473-01-9 | |
| Record name | 4-(6-Bromo-1H-indol-3-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213473-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meridianin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Chloro-1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B3049567.png)




![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)methyl]-](/img/structure/B3049573.png)
![(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3049575.png)
